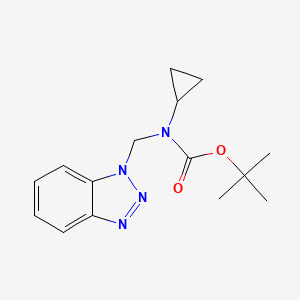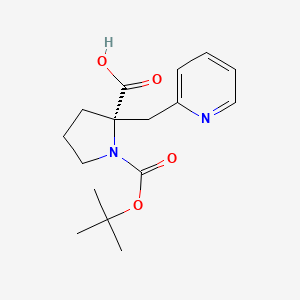![molecular formula C14H14O2 B2743686 7-Phenyl-tricyclo[4.1.0.0*2,7*]heptane-1-carboxylic acid CAS No. 129576-92-7](/img/structure/B2743686.png)
7-Phenyl-tricyclo[4.1.0.0*2,7*]heptane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Phenyl-tricyclo[4.1.0.02,7]heptane-1-carboxylic acid is a complex organic compound with the molecular formula C14H14O2 and a molecular weight of 214.27 g/mol . This compound is characterized by its unique tricyclic structure, which includes a phenyl group and a carboxylic acid functional group. It is primarily used in research settings, particularly in the field of proteomics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-tricyclo[4.1.0.02,7]heptane-1-carboxylic acid involves several steps. One common method includes the treatment of 7-phenyltricyclo[4.1.0.02,7]heptane-1-carboxylic acid with benzenesulfenyl chloride, mercury acetate, and hydrogen chloride. This reaction leads to the cleavage of the central carbon-carbon bond in the bicyclobutane fragment and subsequent heterocyclization to form substituted bicyclo[3.1.1]heptane-6,7-carbolactones .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic chemistry techniques and reagents. The use of catalysts such as Raney nickel for hydrogenation reactions is common in the production of similar compounds .
化学反应分析
Types of Reactions
7-Phenyl-tricyclo[4.1.0.02,7]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Substitution: Electrophile-initiated lactonization is another reaction where the compound reacts with electrophiles to form lactones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Raney nickel is used as a catalyst for hydrogenation reactions.
Substitution: Benzenesulfenyl chloride and mercury acetate are used in electrophile-initiated lactonization.
Major Products
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Anti-7-phenylbicyclo[3.1.1]heptane-exo-6-carboxylic acid.
Substitution: Substituted bicyclo[3.1.1]heptane-6,7-carbolactones.
科学研究应用
7-Phenyl-tricyclo[4.1.0.02,7]heptane-1-carboxylic acid is primarily used in scientific research, particularly in the field of proteomics . It serves as a specialty product for studying protein interactions and functions. Additionally, its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies in organic chemistry .
作用机制
The mechanism of action of 7-Phenyl-tricyclo[4.1.0.02,7]heptane-1-carboxylic acid involves its interaction with various molecular targets. The compound’s tricyclic structure allows it to participate in complex reactions, leading to the formation of various products. The pathways involved include electrophilic substitution and hydrogenation, which are facilitated by the compound’s unique structural features .
相似化合物的比较
Similar Compounds
7-Phenylbicyclo[3.1.1]heptane-6,7-carbolactones: Formed through electrophile-initiated lactonization.
Anti-7-phenylbicyclo[3.1.1]heptane-exo-6-carboxylic acid: Formed through hydrogenation over Raney nickel.
Uniqueness
7-Phenyl-tricyclo[4.1.0.02,7]heptane-1-carboxylic acid is unique due to its tricyclic structure, which includes a phenyl group and a carboxylic acid functional group. This structure allows it to undergo a variety of chemical reactions, making it a versatile compound for research purposes. Its ability to form complex products through electrophilic substitution and hydrogenation reactions sets it apart from other similar compounds .
属性
IUPAC Name |
7-phenyltricyclo[4.1.0.02,7]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-12(16)14-10-7-4-8-11(14)13(10,14)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNPNJRDELWFSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3(C2(C3C1)C(=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2743603.png)
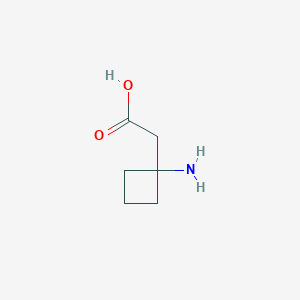
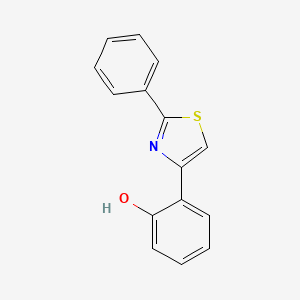
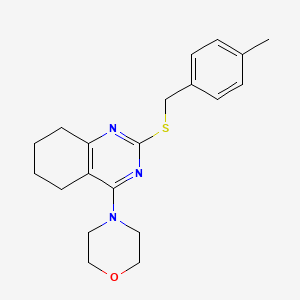
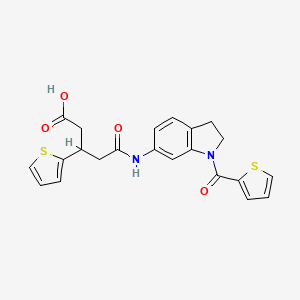
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2743610.png)
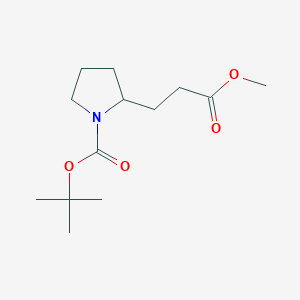
![3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2743612.png)
![Ethyl 2-({[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5-phenylthiophene-3-carboxylate](/img/structure/B2743615.png)
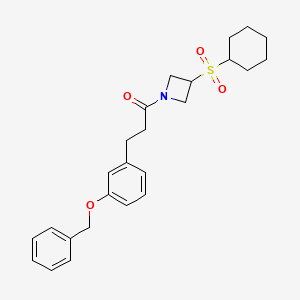
![5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2743620.png)

